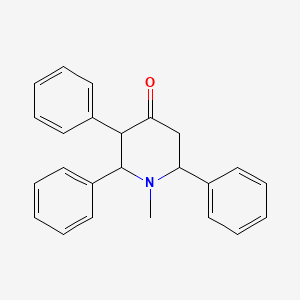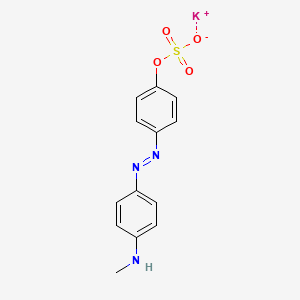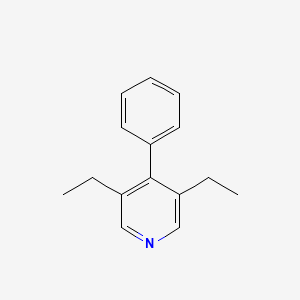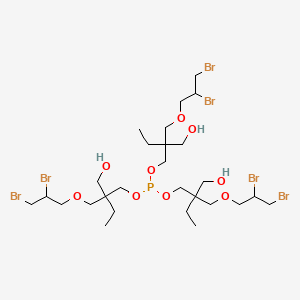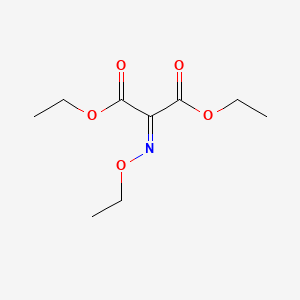
(2S,4R)-2,4-Dimethyl-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-2,4-Dimethyl-1,3-thiazolidine is a chiral compound with a thiazolidine ring structure This compound is characterized by the presence of two methyl groups at the 2 and 4 positions, and it exhibits chirality due to the stereocenters at these positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2,4-Dimethyl-1,3-thiazolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a 2,4-dimethylthioamide, with an appropriate electrophile. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-2,4-Dimethyl-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form, such as a thiazolidine-2-thione.
Substitution: The methyl groups at the 2 and 4 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiazolidine-2-thione.
Applications De Recherche Scientifique
(2S,4R)-2,4-Dimethyl-1,3-thiazolidine has several scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,4R)-2,4-Dimethyl-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity, influencing its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4S)-2,4-Dimethyl-1,3-thiazolidine: This enantiomer has a different stereochemistry at the 4 position, leading to different chemical and biological properties.
(2R,4R)-2,4-Dimethyl-1,3-thiazolidine: Another enantiomer with different stereochemistry at both the 2 and 4 positions.
(2R,4S)-2,4-Dimethyl-1,3-thiazolidine: This compound has the opposite stereochemistry at the 2 and 4 positions compared to (2S,4R)-2,4-Dimethyl-1,3-thiazolidine.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications where chirality plays a critical role, such as in asymmetric synthesis and chiral recognition processes.
Propriétés
Numéro CAS |
72760-76-0 |
|---|---|
Formule moléculaire |
C5H11NS |
Poids moléculaire |
117.22 g/mol |
Nom IUPAC |
(2S,4R)-2,4-dimethyl-1,3-thiazolidine |
InChI |
InChI=1S/C5H11NS/c1-4-3-7-5(2)6-4/h4-6H,3H2,1-2H3/t4-,5+/m1/s1 |
Clé InChI |
FGBOEOZFZKNQAX-UHNVWZDZSA-N |
SMILES isomérique |
C[C@@H]1CS[C@H](N1)C |
SMILES canonique |
CC1CSC(N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




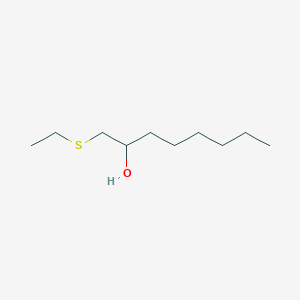
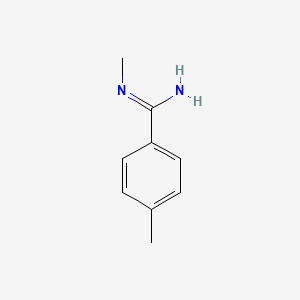

![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)
